3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

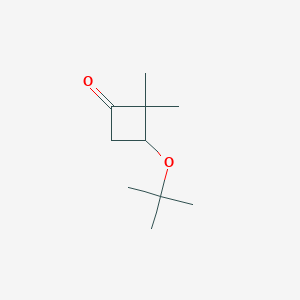

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is an organic compound characterized by a cyclobutanone ring substituted with a tert-butoxy group and two methyl groups

Mecanismo De Acción

Target of Action

It’s known that tert-butoxide compounds often act as strong bases in chemical reactions .

Mode of Action

The compound, being a tert-butoxide, can participate in various chemical reactions. It can act as a base, accepting protons from other molecules . The tert-butoxyl radical can undergo hydrogen atom transfer (HAT) or β-scission, which are highly solvent- and temperature-dependent .

Biochemical Pathways

Tert-butoxide compounds are known to be involved in the synthesis of tertiary butyl esters, which find large applications in synthetic organic chemistry . They can also participate in controlled ring-opening polymerization .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be readily unveiled in mild acidic conditions .

Result of Action

The result of the action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one can vary depending on the context of its use. In synthetic organic chemistry, it can contribute to the formation of tertiary butyl esters . In polymer chemistry, it can lead to the formation of well-defined peptoid-based polyacids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the relative rates of HAT vs. β-scission are highly solvent- and temperature-dependent . Furthermore, the compound’s reactivity can be influenced by the presence of other substances in the reaction environment .

Análisis Bioquímico

Biochemical Properties

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one has been found to be involved in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . It interacts with primary amine initiators in a controlled manner to produce well-defined peptoid-based polyacids . The nature of these interactions is primarily through the formation of covalent bonds during the polymerization process .

Molecular Mechanism

The molecular mechanism of this compound involves a controlled ring-opening polymerization process . It exerts its effects at the molecular level through the formation of covalent bonds with primary amine initiators, leading to the production of well-defined peptoid-based polyacids . This process is characterized by a linear increase of molecular weight with conversion and second-order polymerization kinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one typically involves the reaction of tert-butyl alcohol with a suitable cyclobutanone precursor under acidic or basic conditions. One common method is the acid-catalyzed alkylation of cyclobutanone with tert-butyl alcohol, using a strong acid like sulfuric acid or hydrochloric acid as a catalyst . Another approach involves the use of tert-butyl chloride and a base such as potassium tert-butoxide to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol derivative.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may be used in biochemical assays and as probes for studying biological pathways.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparación Con Compuestos Similares

Similar Compounds

Sodium tert-butoxide: A strong, non-nucleophilic base used in organic synthesis.

Potassium tert-butoxide: Similar to sodium tert-butoxide, it is used as a base in various chemical reactions.

Hexa(tert-butoxy)ditungsten(III): A coordination complex with unique reactivity patterns.

Uniqueness

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a tert-butoxy group. This structural arrangement imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Actividad Biológica

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is a cyclobutane derivative that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. Despite its structural novelty, comprehensive studies on its biological activity remain limited. This article aims to consolidate existing research findings, case studies, and relevant data regarding the biological activity of this compound.

- Molecular Formula : C10H18O2

- Structure : The compound features a cyclobutane ring with a tert-butoxy group and a carbonyl functional group, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature. However, its structural characteristics suggest potential interactions with biological systems. The presence of the tert-butoxy group may enhance lipophilicity, potentially impacting absorption and distribution in biological environments.

- Receptor Modulation : Similar compounds have shown interactions with various receptors, including serotonin receptors (5-HT) and AMPA receptors, which are involved in neuroplasticity and synaptic transmission.

- Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective properties by promoting neuronal growth and improving synaptic connectivity.

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features | Known Biological Activity |

|---|---|---|---|

| This compound | C10H18O2 | Cyclobutane ring, tert-butoxy group | Limited data available |

| 3-(Tert-butyl)-2,2-dimethylcyclobutan-1-one | C10H18O | Cyclobutane ring, tert-butyl group | Neuroprotective effects reported |

| 3-(Butoxy)-2,2-dimethylcyclobutan-1-ol | C10H20O2 | Hydroxyl group present | Potential applications in organic synthesis |

Case Studies

While specific case studies focusing solely on this compound are scarce, related compounds have been studied extensively:

-

Neuroplasticity Research : Studies on compounds that modulate AMPA receptors indicate that similar structures can enhance synaptic plasticity and neuronal resilience against degeneration.

"Psychedelic compounds promote structural and functional neural plasticity in key circuits..." .

-

Synthetic Applications : Research into organic synthesis methodologies involving cyclobutane derivatives suggests that these compounds can serve as versatile intermediates in drug development.

"The unique structural properties of cyclobutane derivatives make them valuable in the synthesis of new chemical entities." .

Propiedades

IUPAC Name |

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h8H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQVVEVCAZALFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)OC(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.